molecular formula C14H9Cl2N3O3 B3839771 N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide

N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide

Cat. No.: B3839771
M. Wt: 338.1 g/mol
InChI Key: VFCIUTJNWIBEBO-CAOOACKPSA-N
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Description

N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of dichlorobenzylidene and nitrobenzohydrazide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-nitrobenzohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The dichlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the dichlorobenzylidene group can interact with cellular proteins and enzymes, potentially inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
  • N’-(3,4-dichlorobenzylidene)-2-hydroxybenzohydrazide

Uniqueness

N’-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide is unique due to the specific positioning of the dichloro and nitro groups, which influence its chemical reactivity and biological activity. This distinct structure allows it to participate in a variety of chemical reactions and exhibit potential therapeutic properties that may not be present in similar compounds.

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(7-5-9)19(21)22/h1-8H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCIUTJNWIBEBO-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide
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N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide
Reactant of Route 3
N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide
Reactant of Route 4
N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide
Reactant of Route 5
N'-(2,3-dichlorobenzylidene)-4-nitrobenzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.